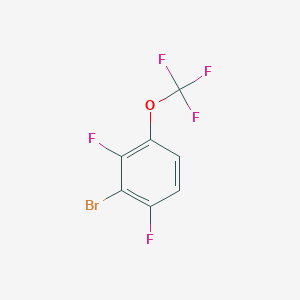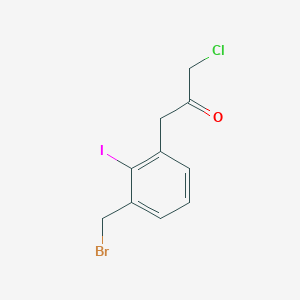
1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one is an organic compound that features a complex structure with multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic precursor, followed by sequential halogenation and functional group transformations. For example, the bromomethyl group can be introduced via bromination using reagents like N-bromosuccinimide (NBS) under specific conditions . The iodination step can be achieved using iodine or iodinating agents in the presence of oxidizing conditions . The final chloropropanone moiety can be introduced through acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for halogenation steps and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions would yield biaryl compounds.
Scientific Research Applications
1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen substituents can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Bromomethyl)-2-chlorophenyl)-3-iodopropan-2-one
- 1-(3-(Iodomethyl)-2-bromophenyl)-3-chloropropan-2-one
- 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-iodophenyl)-3-chloropropan-2-one is unique due to the specific arrangement of its halogen substituents, which can influence its reactivity and interactions with other molecules. This unique structure can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-8-3-1-2-7(10(8)13)4-9(14)6-12/h1-3H,4-6H2 |
InChI Key |
QHSJXJFGVJMSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)I)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





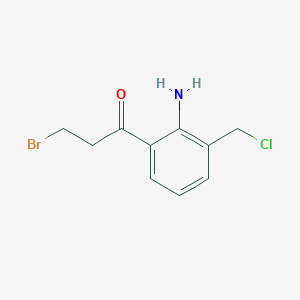
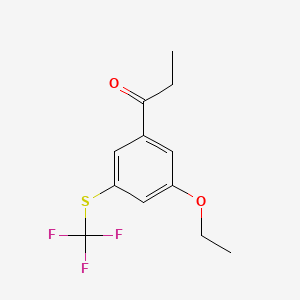
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)


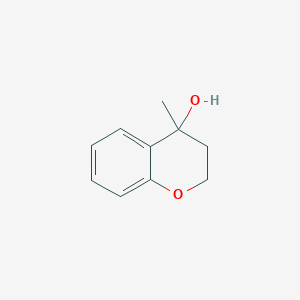
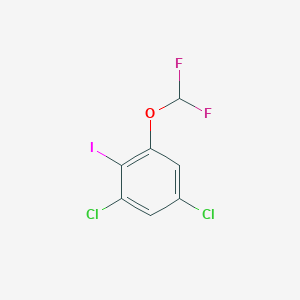
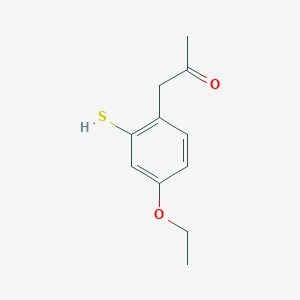
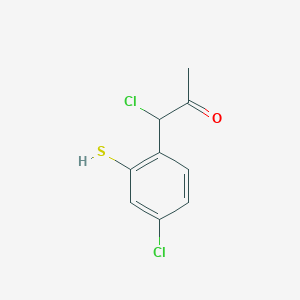
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
